rac N-Desisopropyl-N-ethyl Acebutolol-d5

Description

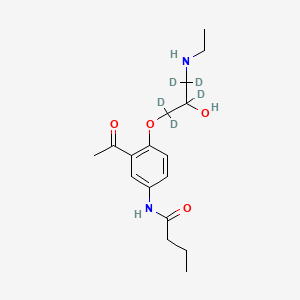

rac N-Desisopropyl-N-ethyl Acebutolol-d5 (CAS 1329512-38-0) is a deuterated derivative of Acebutolol, a β1-selective adrenergic receptor blocker used clinically to manage hypertension and arrhythmias. This compound is synthesized by replacing five hydrogen atoms with deuterium at specific positions in the parent molecule, resulting in the molecular formula C₁₇H₂₁D₅N₂O₄ . The deuterium labeling enhances its utility as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses, enabling precise quantification of Acebutolol and its metabolites in pharmacokinetic and metabolic studies .

Structurally, the compound features modifications at the isopropylamino group: the isopropyl moiety is replaced with an ethyl group (N-ethyl substitution), and desisopropylation removes one isopropyl chain. These alterations make it a key reference material for studying Acebutolol’s metabolic pathways, particularly dealkylation reactions .

Properties

IUPAC Name |

N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-4-6-17(22)19-13-7-8-16(15(9-13)12(3)20)23-11-14(21)10-18-5-2/h7-9,14,18,21H,4-6,10-11H2,1-3H3,(H,19,22)/i10D2,11D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGQPZMMLAGZCQ-FIWUMSIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNCC)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of rac N-Desisopropyl-N-ethyl Acebutolol-d5 involves multiple steps, starting from the parent compound Acebutolol. The process typically includes the following steps:

Deprotection: Removal of the isopropyl group from Acebutolol.

Ethylation: Introduction of an ethyl group to the nitrogen atom.

Deuteration: Incorporation of deuterium atoms to replace hydrogen atoms, resulting in the deuterated analog.

Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

rac N-Desisopropyl-N-ethyl Acebutolol-d5 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac N-Desisopropyl-N-ethyl Acebutolol-d5 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Acebutolol impurities.

Biology: Employed in metabolic studies to trace the metabolic pathways of Acebutolol and its analogs.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Acebutolol.

Industry: Applied in the development of new beta-blockers and other pharmaceutical compounds

Mechanism of Action

The mechanism of action of rac N-Desisopropyl-N-ethyl Acebutolol-d5 is similar to that of Acebutolol. It acts as a beta-blocker by binding to beta-adrenergic receptors, inhibiting the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The deuterated form is used to study the pharmacokinetics and metabolic pathways of Acebutolol, providing insights into its molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds related to rac N-Desisopropyl-N-ethyl Acebutolol-d5, highlighting structural differences, isotopic labeling, and applications:

Key Differences and Research Findings

Deuterated vs. Non-Deuterated Analogues: The deuterated version (this compound) exhibits enhanced stability in mass spectrometry due to reduced interference from endogenous metabolites, improving accuracy in pharmacokinetic studies . In contrast, the non-deuterated form (CAS 441019-91-6) serves as a primary reference for structural validation but lacks isotopic advantages . The rac Des(isopropylamino) Acebutolol-d5 Diol (CAS 1329835-55-3), another deuterated variant, includes additional hydroxyl groups. However, its production has been discontinued, limiting its current use .

Cross-Drug Metabolite Standards :

- Compounds like O-Desisopropyl-O-methyl Bisoprolol Hemifumarate and Desisopropyl Zilpaterol Hydrochloride are structurally unrelated to Acebutolol but share the "desisopropyl" modification. These are critical for studying metabolic dealkylation pathways in other β-blockers and β-agonists .

Deuterium Count and Specificity :

- The number of deuterium atoms varies among analogues. For example, rac Desisopropyl Tolterodine-d7 contains seven deuterium atoms, which may offer superior chromatographic separation compared to Acebutolol-d5 in specific analytical setups .

Research Implications and Limitations

- Analytical Utility : Deuterated standards like this compound are indispensable for regulatory-compliant bioanalytical assays, particularly in FDA and EMA guidelines requiring isotope dilution .

- Availability Challenges: Discontinued compounds (e.g., rac Des(isopropylamino) Acebutolol-d5 Diol) highlight the need for updated synthetic protocols or alternative standards .

- Structural Specificity: Minor modifications, such as ethyl vs. methyl substitutions or hydroxyl additions, significantly alter metabolic stability and detection sensitivity, necessitating careful compound selection .

Biological Activity

rac N-Desisopropyl-N-ethyl Acebutolol-d5 is a deuterated analog of the beta-blocker Acebutolol, primarily used in pharmacological research to investigate its biological activity and metabolic pathways. This compound is significant for its application in studying the pharmacokinetics of beta-blockers, which are commonly prescribed for hypertension and various cardiac conditions.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

- Deprotection : Removal of the isopropyl group from Acebutolol.

- Ethylation : Introduction of an ethyl group to the nitrogen atom.

- Deuteration : Replacement of hydrogen atoms with deuterium to create the deuterated form.

This process ensures high purity and yield, crucial for reliable experimental outcomes in biological studies .

The mechanism by which this compound exerts its effects is similar to that of traditional beta-blockers. It primarily functions by binding to beta-adrenergic receptors, inhibiting the action of catecholamines like adrenaline and noradrenaline. This results in decreased heart rate and blood pressure, making it effective in managing cardiovascular conditions .

Pharmacokinetics

Research has demonstrated that this compound is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of Acebutolol. Its deuterated nature allows for improved tracking in mass spectrometry analyses due to the distinct mass difference between deuterium and hydrogen .

Case Studies

- Metabolic Pathway Analysis : A study examining the metabolic pathways of this compound revealed that its metabolism involves several enzymatic reactions, leading to various metabolites that may have distinct biological activities. The use of deuterated compounds enhances the clarity of these metabolic studies by providing more accurate data on metabolic rates and pathways.

- Comparative Studies with Other Beta-blockers : In comparative studies involving other beta-blockers, such as propranolol and metoprolol, this compound demonstrated unique pharmacokinetic profiles. These studies highlighted how structural modifications influence drug metabolism and efficacy .

In Vitro Studies

In vitro studies have shown that this compound retains the beta-blocking activity characteristic of its parent compound. It effectively reduces heart rate in isolated cardiac tissues, confirming its role as a beta-blocker .

Antioxidant Activity

While primarily known for its cardiovascular effects, some research suggests potential antioxidant properties associated with beta-blockers. The antioxidant effect may contribute to their cardioprotective benefits beyond mere heart rate reduction .

Data Table: Comparison of Biological Activities

| Compound | Mechanism of Action | Primary Use | Key Findings |

|---|---|---|---|

| This compound | Beta-adrenergic receptor antagonist | Hypertension management | Effective in reducing heart rate |

| Acebutolol | Beta-adrenergic receptor antagonist | Hypertension management | Established efficacy in clinical use |

| Propranolol | Non-selective beta-blocker | Anxiety, hypertension | Broad spectrum activity |

| Metoprolol | Selective beta-1 blocker | Heart failure, hypertension | Improved outcomes in heart failure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.